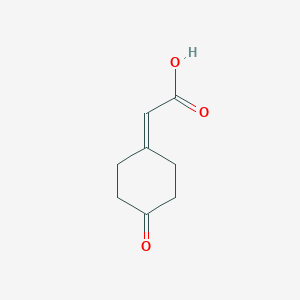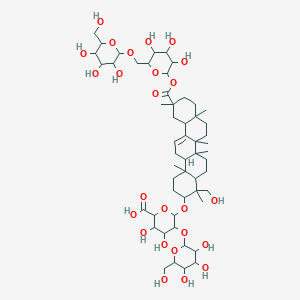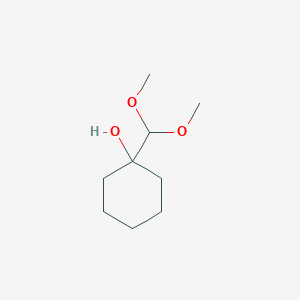
2-(4-Oxocyclohexylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxocyclohexylidene)acetic acid is an organic compound with the molecular formula C8H10O3. It contains a six-membered cyclohexylidene ring with a ketone group and a carboxylic acid group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Oxocyclohexylidene)acetic acid typically involves the reaction of glyoxylic acid with cyclohexanone in the presence of a halogen. This reaction forms an enol lactone intermediate, which is then hydrolyzed to yield the desired compound . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Oxocyclohexylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted carboxylic acids. These products can be further utilized in different chemical processes and applications.
Aplicaciones Científicas De Investigación
2-(4-Oxocyclohexylidene)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have potential biological activities and can be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials .
Mecanismo De Acción
The mechanism of action of 2-(4-Oxocyclohexylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. Its unique structure allows it to bind to specific receptors and modulate biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-Oxocyclohexylidene)acetic acid include:
- Ethyl 2-(4-oxocyclohexylidene)acetate
- 2-(4-oxocyclohexylidene)acetonitrile
- 2-(4-oxocyclohexylidene)acetamide
Uniqueness
What sets this compound apart from these similar compounds is its specific functional groups and the resulting chemical properties. Its combination of a ketone and carboxylic acid group provides unique reactivity and potential for diverse applications .
Propiedades
Número CAS |
218772-97-5 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
2-(4-oxocyclohexylidene)acetic acid |
InChI |
InChI=1S/C8H10O3/c9-7-3-1-6(2-4-7)5-8(10)11/h5H,1-4H2,(H,10,11) |
Clave InChI |
XTCJTVGFGZGNFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CCC1=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide](/img/structure/B14145308.png)
![ethyl 2-[[7-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate;hydrochloride](/img/structure/B14145312.png)

![Butyl 4-{[{[2-(dimethylamino)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B14145319.png)
![2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14145328.png)
![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine](/img/structure/B14145334.png)
![5-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}furan-2-carboxamide](/img/structure/B14145335.png)
![[(2-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14145350.png)


![Methanone, (4-chlorophenyl)[2-chloro-5-(trifluoromethoxy)phenyl]-](/img/structure/B14145376.png)
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B14145379.png)

![2-methyl-2-[3-oxo-1-phenyl-3-(4-propylphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14145403.png)
